Neospiramycin I

Description

Properties

IUPAC Name |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBWVHAACKTENX-XLGVTROISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016175 | |

| Record name | Neospiramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70253-62-2, 102418-06-4 | |

| Record name | Neospiramycin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neospiramycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neospiramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neospiramycin I: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I is a macrolide antibiotic belonging to the spiramycin family. It is a derivative and the principal active metabolite of Spiramycin I. This technical guide provides an in-depth overview of the discovery, origin, and key experimental methodologies related to this compound. It includes detailed protocols for its preparation, isolation, and quantification, as well as a summary of its biological activity. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Spiramycin, a 16-membered macrolide antibiotic complex, was first isolated in 1952 by Pinnert-Sindico from the soil bacterium Streptomyces ambofaciens[][2]. This discovery marked a significant advancement in the field of antibacterial agents. The spiramycin complex is primarily composed of three related compounds: Spiramycin I, II, and III, with Spiramycin I being the most abundant.

This compound is a major metabolite of Spiramycin I, formed through the loss of the mycarose sugar moiety. It exhibits comparable antimicrobial activity to its parent compound and is of significant interest for its pharmacokinetic and therapeutic properties. This guide details the scientific journey from the initial discovery of the parent compound to the specific characterization and analysis of this compound.

Origin and Biosynthesis

Producing Microorganism

The natural producer of the precursor molecule, Spiramycin I, is Streptomyces ambofaciens, a Gram-positive, filamentous bacterium commonly found in soil[]. Strains of S. ambofaciens are the primary source for the industrial production of spiramycin.

Biosynthesis of Spiramycin I

The biosynthesis of Spiramycin I in S. ambofaciens is a complex process involving a Type I polyketide synthase (PKS) and subsequent glycosylation steps. The polyketide backbone, a 16-membered lactone ring, is assembled by the PKS from acetate and propionate precursor units. Following the formation of the aglycone, a series of glycosyltransferases attach three deoxy sugars: mycaminose, forosamine, and mycarose, to complete the Spiramycin I molecule.

Discovery and Preparation of this compound

This compound was identified as a major metabolite of Spiramycin I. It can also be prepared in the laboratory through the acidic hydrolysis of Spiramycin I.

Chemical Conversion of Spiramycin I to this compound

A common laboratory method for the preparation of this compound involves the treatment of Spiramycin I with a dilute acid. This process selectively cleaves the mycarose sugar from the C-9 position of the lactone ring.

Experimental Protocols

Fermentation of Streptomyces ambofaciens for Spiramycin I Production

This protocol is a general guideline for the laboratory-scale production of Spiramycin I. Optimization of media components and fermentation parameters is often required to improve yields.

4.1.1. Media and Culture Conditions

-

Seed Medium: (g/L) Glucose 20, Soybean meal 10, Yeast extract 5, NaCl 5, K2HPO4 1, MgSO4·7H2O 0.5. Adjust pH to 7.0.

-

Production Medium: (g/L) Soluble starch 50, Soybean meal 20, Glucose 10, CaCO3 5, (NH4)2SO4 3. Adjust pH to 7.2.

-

Inoculum Preparation: Inoculate a loopful of S. ambofaciens spores into 50 mL of seed medium in a 250 mL flask. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production: Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL flask. Incubate at 28°C for 7-9 days on a rotary shaker at 200 rpm.

4.1.2. Extraction of Spiramycin I

-

Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to 8.5 with NaOH.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and evaporate to dryness under reduced pressure to obtain the crude spiramycin extract.

Preparation of this compound from Spiramycin I

This protocol describes the conversion of Spiramycin I to this compound.

-

Dissolve 100 mg of Spiramycin I standard in 10 mL of a suitable solvent (e.g., methanol).

-

Add 30 mL of 0.2% (v/v) phosphoric acid.

-

Allow the mixture to stand at room temperature for 1 hour.

-

Neutralize the solution with a suitable base (e.g., dilute NaOH).

-

The resulting solution contains this compound, which can be further purified by preparative HPLC.

Isolation and Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a mixture, such as the one obtained from the acidic conversion of Spiramycin I or from biological samples.

4.3.1. Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing a modifier like 0.1% formic acid or ammonium acetate).

-

Detection: UV detection at 232 nm.

-

Procedure:

-

Dissolve the crude this compound sample in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the this compound peak.

-

Pool the fractions and evaporate the solvent to obtain purified this compound.

-

Quantitative Analysis of this compound

This protocol describes a typical analytical HPLC-UV method for the quantification of this compound in samples.

4.4.1. HPLC-UV Method

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 232 nm.

-

Quantification: Based on a standard curve prepared with known concentrations of a this compound reference standard.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C36H62N2O11 |

| Molecular Weight | 698.88 g/mol |

| CAS Number | 70253-62-2 |

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Organism | MIC (µg/mL) |

| Staphylococcus aureus (macrolide-sensitive) | 3.12[3] |

| Staphylococcus aureus (macrolide-resistant) | >100[3] |

| Bacillus cereus | 1.56[3] |

| Bacillus subtilis | 3.12[3] |

| Micrococcus luteus | 3.12[3] |

| Escherichia coli | 50[3] |

| Klebsiella pneumoniae | 12.5[3] |

Table 3: Analytical Method Performance for this compound Quantification

| Analytical Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| HPLC-UV | Milk | 82.1 - 108.8 | <1.0 µg/kg | 25 µg/kg |

| LC-MS/MS | Milk | 82.1 - 108.8[4] | <1.0 µg/kg[4] | 40 µg/kg |

Conclusion

This compound, as a primary metabolite of Spiramycin I, continues to be an important molecule in the study of macrolide antibiotics. Understanding its origin from Streptomyces ambofaciens and the methods for its preparation and analysis are crucial for ongoing research and development. The protocols and data presented in this guide offer a foundational resource for scientists working with this compound, facilitating further exploration of its therapeutic potential and applications.

References

- 2. Glycosylation Steps during Spiramycin Biosynthesis in Streptomyces ambofaciens: Involvement of Three Glycosyltransferases and Their Interplay with Two Auxiliary Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neospiramycin I: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Neospiramycin I for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy reference and comparison.

Chemical Identity and Structure

This compound is a macrolide antibiotic and a derivative of Spiramycin I.[1][2] It is characterized by a 16-membered lactone ring to which two deoxy sugars, forosamine and mycaminose, are attached.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[3] |

| CAS Number | 70253-62-2[3] |

| Molecular Formula | C36H62N2O11[3] |

| Synonyms | Neo Spiramycin I[3] |

The chemical structure of this compound is provided below:

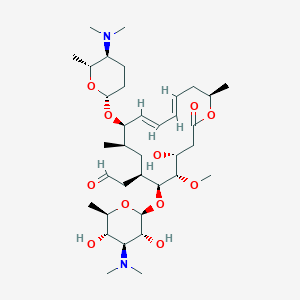

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 698.9 g/mol | [3] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 9 | PubChem |

| Topological Polar Surface Area | 157 Ų | [3] |

| XLogP3-AA | 2 | PubChem |

Biological Activity and Mechanism of Action

This compound is a bacteriostatic macrolide antibiotic.[4][5] Its mechanism of action involves the inhibition of bacterial protein synthesis.[6][7]

Antimicrobial Spectrum

This compound has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] The Minimum Inhibitory Concentrations (MICs) for several bacterial strains are detailed in the table below.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (macrolide-sensitive KB210) | 3.12[1][2] |

| Staphylococcus aureus (macrolide-resistant KB224) | >100[1][2] |

| Bacillus cereus | 1.56[1][2] |

| Bacillus subtilis | 3.12[1][2] |

| Micrococcus luteus | 3.12[1][2] |

| Escherichia coli | 50[1][2] |

| Klebsiella pneumoniae | 12.5[1][2] |

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its effect by binding to the 50S subunit of the bacterial ribosome.[6][7] This binding event occurs within the polypeptide exit tunnel, leading to the inhibition of protein elongation by blocking the progression of the nascent peptide chain.[6] This ultimately results in the cessation of bacterial protein synthesis.[5] this compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C36H62N2O11 | CID 6441781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Spiramycin? [synapse.patsnap.com]

An In-depth Technical Guide to the Mechanism of Action of Neospiramycin I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I, a derivative of the 16-membered macrolide antibiotic Spiramycin I, exerts its antibacterial effects through the targeted inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its interaction with the bacterial ribosome. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the involved pathways and processes to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, targets the bacterial 70S ribosome, specifically binding to the 50S large subunit. This interaction is the cornerstone of its antibacterial activity, leading to a halt in protein synthesis, which is essential for bacterial viability. The primary mechanism involves the disruption of the elongation phase of translation.

The binding site for macrolides is located within the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome. By binding within this tunnel, this compound sterically hinders the progression of the growing peptide chain.

A key aspect of the mechanism for 16-membered macrolides like spiramycin, and by extension this compound, is the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation step.[1][2] This premature release of the incomplete polypeptide chain effectively terminates protein synthesis.

Furthermore, some 16-membered macrolides have been shown to directly inhibit the peptidyl transferase reaction, the fundamental step of peptide bond formation. This inhibitory action is often associated with the presence of a mycarose sugar moiety, a structural feature of the spiramycin family.

Quantitative Analysis of Ribosomal Binding

The efficacy of this compound is intrinsically linked to its binding affinity for the bacterial ribosome. While specific kinetic data for this compound is limited, studies on its parent compound, spiramycin, provide valuable insights into the binding dynamics.

Table 1: Ribosomal Binding and Inhibitory Concentrations

| Compound | Parameter | Value | Organism/System | Reference |

| This compound | IC50 | 1.2 µM | E. coli ribosomes | |

| Spiramycin | Apparent Overall Dissociation Constant (Kd) | 1.8 nM | E. coli ribosomal complex | [3][4] |

| Spiramycin | Association Rate Constant (kassoc) | 3.0 x 10⁴ M⁻¹s⁻¹ | E. coli ribosomal complex | [3][4] |

| Spiramycin | Dissociation Rate Constant (kdissoc) | 5.0 x 10⁻⁵ s⁻¹ | E. coli ribosomal complex | [3][4] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (macrolide-sensitive KB210) | 3.12 |

| S. aureus (macrolide-resistant KB224) | >100 |

| B. cereus | 1.56 |

| B. subtilis | 3.12 |

| M. luteus | 3.12 |

| E. coli | 0.2 |

| K. pneumoniae | 12.5 |

| S. pneumoniae type III (in vivo ED50) | 399.8 mg/kg |

Experimental Protocols

Ribosome Binding Assay (Filter Binding Method)

This protocol is a generalized method for assessing the binding of radiolabeled macrolides to ribosomes.

Objective: To determine the binding affinity (Kd) of a macrolide antibiotic for bacterial ribosomes.

Materials:

-

70S ribosomes from the target bacterium (e.g., E. coli)

-

Radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled)

-

Non-radiolabeled this compound

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm pore size)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the radiolabeled this compound in the binding buffer.

-

In separate reaction tubes, mix a fixed concentration of 70S ribosomes with the varying concentrations of radiolabeled this compound.

-

To determine non-specific binding, prepare a parallel set of reactions containing a high concentration of non-radiolabeled this compound in addition to the radiolabeled ligand.

-

Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.

-

Wash the filters with a small volume of ice-cold binding buffer to remove any remaining unbound ligand.

-

Place each filter in a scintillation vial, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each ligand concentration.

-

Plot the specific binding data against the concentration of free radiolabeled ligand and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To quantify the inhibitory effect of this compound on protein synthesis.

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Initiate the reactions by adding the DNA template.

-

Incubate the reactions at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reactions by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

-

Collect the protein precipitates by vacuum filtration onto glass fiber filters.

-

Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

Toeprinting Assay

This technique is used to map the precise location of the ribosome stalled on an mRNA by an antibiotic.[5][6]

Objective: To identify the specific codon at which this compound stalls ribosomal translocation.

Materials:

-

In vitro transcription-translation system

-

DNA template encoding a specific mRNA of interest

-

A DNA primer labeled with a fluorescent or radioactive tag, complementary to a downstream region of the mRNA

-

Reverse transcriptase

-

dNTPs

-

This compound

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Perform an in vitro transcription-translation reaction in the presence and absence of this compound.

-

After allowing translation to proceed, add the labeled primer to the reaction mixture and anneal it to the mRNA.

-

Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA template.

-

The progression of the reverse transcriptase will be halted when it encounters the stalled ribosome.

-

Terminate the reactions and purify the cDNA products.

-

Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.

-

The length of the truncated cDNA product (the "toeprint") will indicate the position of the leading edge of the ribosome on the mRNA, thus identifying the codon at which stalling occurred.

Visualizing the Mechanism of Action

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis and the points of inhibition by this compound.

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow for Ribosome Binding Assay

The following diagram outlines the workflow for a typical filter binding assay to determine the binding affinity of this compound to ribosomes.

Caption: Workflow for determining ribosome binding affinity.

Logical Relationship of the Mechanism of Action

This diagram illustrates the logical progression from the molecular interaction of this compound to its ultimate antibacterial effect.

Caption: Logical flow of this compound's antibacterial action.

References

- 1. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation. | Semantic Scholar [semanticscholar.org]

- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Neospiramycin I: A Comprehensive Technical Overview of its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I.[1][2] This document provides a detailed examination of the biological activity spectrum of this compound, its mechanism of action, and the experimental methodologies used to determine its efficacy. Quantitative data from in vitro studies are presented to offer a clear comparison of its activity against various bacterial strains. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Biological Activity Spectrum of this compound

This compound has demonstrated a significant range of antibacterial activity, particularly against certain Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative In Vitro Activity

The following table summarizes the MIC values of this compound against a panel of bacterial strains.[1][2]

| Microorganism | Strain | MIC (µg/ml) |

| Staphylococcus aureus | Macrolide-sensitive KB210 | 3.12 |

| Staphylococcus aureus | Macrolide-resistant KB224 | >100 |

| Bacillus cereus | - | 1.56 |

| Bacillus subtilis | - | 3.12 |

| Micrococcus luteus | - | 3.12 |

| Escherichia coli | - | 50 |

| Klebsiella pneumoniae | - | 12.5 |

Data sourced from MedKoo Biosciences and Cayman Chemical.[1][2]

The data clearly indicates that this compound is potent against macrolide-sensitive Staphylococcus aureus and shows notable activity against Bacillus species and Micrococcus luteus.[1][2] Its activity against the tested Gram-negative bacteria, Escherichia coli and Klebsiella pneumoniae, is less pronounced.[1][2]

In Vivo Efficacy

In addition to its in vitro activity, this compound has shown protective effects in a mouse model of Streptococcus pneumoniae type III infection, with a reported median effective dose (ED50) of 399.8 mg/kg.[1][2]

Mechanism of Action

As a macrolide antibiotic, the primary mechanism of action for this compound, similar to its parent compound spiramycin, involves the inhibition of bacterial protein synthesis.[3][4]

-

Target: this compound binds to the 50S subunit of the bacterial ribosome.[3]

-

Action: This binding event interferes with the translocation step of protein synthesis, which is the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome.[3][4] By inhibiting translocation, it effectively halts the elongation of the polypeptide chain, thereby preventing the synthesis of essential bacterial proteins.[3]

-

Ribosomal Binding: this compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]

The following diagram illustrates the inhibitory action of this compound on bacterial protein synthesis.

Experimental Protocols

The determination of the in vitro biological activity of this compound, specifically the Minimum Inhibitory Concentration (MIC), is typically performed using standardized microdilution or agar dilution methods.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

The general workflow for this experimental protocol is depicted in the following diagram.

Signaling Pathways

Currently, there is limited specific information available in the cited literature regarding the direct interaction of this compound with specific host or bacterial signaling pathways beyond its primary mechanism of action on ribosomal protein synthesis. Further research is required to elucidate any potential effects on cellular signaling cascades.

Conclusion

This compound is a macrolide antibiotic with a defined spectrum of activity, showing particular promise against macrolide-sensitive Gram-positive bacteria. Its mechanism of action is consistent with other macrolides, involving the inhibition of bacterial protein synthesis. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should aim to further delineate its activity against a broader range of clinical isolates and investigate its potential interactions with cellular signaling pathways.

Disclaimer: This document is intended for research and informational purposes only and is not for human or veterinary use.[1]

References

An In-Depth Technical Guide to the In Vivo and In Vitro Studies of Neospiramycin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I, which is produced by Streptomyces ambofaciens. As a member of the 16-membered macrolide family, it exhibits a spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the existing in vivo and in vitro studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

In Vitro Studies

In vitro studies are fundamental to characterizing the antimicrobial profile and mechanism of action of a new chemical entity. This section details the antibacterial activity of this compound against a range of pathogens and the experimental procedures used to determine these properties.

Antibacterial Activity

This compound has demonstrated activity against various Gram-positive and some Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus KB210 | Gram-positive (macrolide-sensitive) | 3.12[1] |

| Staphylococcus aureus KB224 | Gram-positive (macrolide-resistant) | >100[1] |

| Bacillus cereus | Gram-positive | 1.56[1] |

| Bacillus subtilis | Gram-positive | 3.12[1] |

| Micrococcus luteus | Gram-positive | 3.12[1] |

| Escherichia coli | Gram-negative | 50[1] |

| Klebsiella pneumoniae | Gram-negative | 12.5[1] |

Experimental Protocol: MIC Determination by Broth Microdilution

The MIC values for this compound are typically determined using the broth microdilution method.

Workflow for MIC Determination

References

An In-depth Technical Guide to the Neospiramycin I Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a macrolide antibiotic belonging to the spiramycin family, produced by the bacterium Streptomyces ambofaciens. The spiramycins are characterized by a 16-membered polyketide lactone ring, platenolide, to which three deoxysugars are attached: mycaminose, forosamine, and mycarose. This compound is a key intermediate in the biosynthesis of spiramycin I, lacking the terminal mycarose sugar. Understanding the intricate enzymatic steps leading to the formation of this compound is crucial for the rational design of novel antibiotic derivatives with improved therapeutic properties. This guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic reactions, and relevant experimental methodologies.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large gene cluster in Streptomyces ambofaciens. This cluster contains genes encoding a type I polyketide synthase (PKS) responsible for the synthesis of the macrolide core, as well as genes for the biosynthesis of the deoxysugar precursors, glycosyltransferases for their attachment, and regulatory proteins.

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound can be divided into three main stages:

-

Formation of the Platenolide Core: A type I polyketide synthase (PKS) catalyzes the assembly of the 16-membered macrolactone ring, platenolide I, from propionyl-CoA as a starter unit and several extender units of methylmalonyl-CoA and malonyl-CoA.

-

Biosynthesis of Deoxysugar Precursors: The three deoxysugars, mycaminose, forosamine, and mycarose, are synthesized from glucose-1-phosphate through a series of enzymatic reactions, including dehydration, amination, and methylation. Each sugar is activated as a thymidine diphosphate (TDP) derivative (TDP-mycaminose, TDP-forosamine, and TDP-mycarose) for subsequent glycosylation.

-

Sequential Glycosylation: The deoxysugars are attached to the platenolide I core in a specific order by three distinct glycosyltransferases:

-

Step 1: Attachment of Mycaminose: The glycosyltransferase Srm29 transfers mycaminose from TDP-mycaminose to the C-5 hydroxyl group of platenolide I, forming forocidin.

-

Step 2: Attachment of Forosamine: The glycosyltransferase Srm5 then attaches forosamine from TDP-forosamine to the C-9 hydroxyl group of forocidin, yielding This compound .

-

The subsequent attachment of mycarose to the 4'-hydroxyl group of the mycaminose moiety of this compound by the glycosyltransferase Srm38 leads to the formation of spiramycin I. Therefore, this compound is the immediate precursor to spiramycin I.

Key Intermediates and Their Structures

| Intermediate | Chemical Formula | Molar Mass ( g/mol ) |

| Platenolide I | C20H32O5 | 352.47 |

| Forocidin | C28H47NO8 | 525.67 |

| This compound | C36H62N2O11 | 698.89 |

| Spiramycin I | C43H74N2O14 | 843.05 |

Quantitative Data

Precise quantitative data on the yields of this compound in wild-type and mutant strains of S. ambofaciens can vary depending on the fermentation conditions and the specific genetic modifications. However, studies involving the knockout of the srm38 gene, which encodes the mycarosyltransferase, have demonstrated the accumulation of this compound as the major product, confirming its role as the substrate for this enzyme.

For instance, in a study by Ikeda et al. (1993), a mutant strain of Streptomyces ambofaciens with a disrupted srmG gene (part of the PKS) was unable to produce spiramycins. Complementation with different parts of the gene cluster allowed for the identification of intermediates. While specific yields for this compound are not always reported in absolute numbers, the relative abundance in HPLC chromatograms of srm38 mutants is significantly higher compared to the wild-type strain, where it exists as a transient intermediate.

Experimental Protocols

Gene Knockout of srm38 to Produce this compound

This protocol describes a general workflow for the targeted inactivation of the srm38 gene in Streptomyces ambofaciens to facilitate the accumulation of this compound.

Workflow:

Caption: Workflow for srm38 gene knockout in S. ambofaciens.

Methodology:

-

Construction of the Gene Disruption Vector:

-

Amplify the upstream and downstream flanking regions of the srm38 gene from S. ambofaciens genomic DNA using PCR with specific primers.

-

Clone these flanking regions into a suicide vector (e.g., pKC1139) on either side of a selectable marker, such as an apramycin resistance cassette.

-

Transform the resulting construct into a suitable E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

-

-

Conjugal Transfer and Selection:

-

Perform intergeneric conjugation between the E. coli donor strain and S. ambofaciens.

-

Select for exconjugants on a medium containing apramycin and nalidixic acid (to counter-select E. coli).

-

Screen the apramycin-resistant colonies to identify double-crossover mutants where the srm38 gene has been replaced by the resistance cassette. This can be done by replica plating to identify colonies that have lost a vector-borne marker.

-

-

Verification of the Mutant:

-

Confirm the gene disruption by PCR analysis of the genomic DNA from putative mutants using primers flanking the srm38 locus.

-

Analyze the fermentation broth of the confirmed mutant by HPLC or LC-MS/MS to verify the accumulation of this compound and the absence of spiramycin I.

-

HPLC Analysis of this compound

This protocol provides a general method for the separation and detection of this compound from fermentation broths.

Workflow:

Caption: General workflow for HPLC analysis of this compound.

Methodology:

-

Sample Preparation: Centrifuge the fermentation broth to remove the mycelium. Filter the supernatant through a 0.22 µm filter.

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M phosphate buffer, pH 7.0).

-

Gradient Example: Start with 30% acetonitrile, ramp to 70% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 232 nm.

-

Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples based on the peak area.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a linear pathway involving the sequential action of enzymes. The logical relationship between the key steps is depicted below.

Caption: Simplified glycosylation pathway to spiramycin I, highlighting this compound.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving the concerted action of a polyketide synthase and specific glycosyltransferases. As the direct precursor to spiramycin I, this compound represents a key branch point in the biosynthesis of this important class of antibiotics. The methodologies outlined in this guide provide a framework for the production, isolation, and analysis of this compound, which can serve as a valuable starting point for the development of novel macrolide antibiotics through genetic engineering and combinatorial biosynthesis approaches. Further research into the kinetic properties of the involved glycosyltransferases and the optimization of fermentation conditions for this compound accumulation will undoubtedly pave the way for new discoveries in the field of antibiotic drug development.

An In-depth Technical Guide to Neospiramycin I (CAS: 70253-62-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I is a macrolide antibiotic and a major metabolite of Spiramycin I. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis, achieved by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, antibacterial activity, and detailed experimental protocols for its evaluation. Additionally, it explores the broader immunomodulatory effects associated with the macrolide class of antibiotics and their potential implications for host cell signaling.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C36H62N2O11.[1][2][3] Its structure is characterized by a 16-membered lactone ring, a hallmark of the spiramycin family of macrolides. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 70253-62-2 | [1][2][3] |

| Molecular Formula | C36H62N2O11 | [1][2][3] |

| Molecular Weight | 698.88 g/mol | [2][3] |

| Appearance | White solid | [4] |

| Solubility | Soluble in DMSO | [5] |

| Predicted pKa | 13.19 ± 0.70 | [4] |

Relationship with Spiramycin I

This compound is a primary and active metabolite of Spiramycin I.[6][7] The conversion involves the hydrolysis of the mycarose sugar moiety from Spiramycin I, a reaction that can be induced under acidic conditions.[7][8][9] This metabolic relationship is a crucial aspect of the pharmacology of Spiramycin I.

Mechanism of Action and Antibacterial Activity

Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of this compound, consistent with other macrolide antibiotics, is the inhibition of protein synthesis in susceptible bacteria.[1][10] This is achieved through its binding to the 50S subunit of the bacterial ribosome. By binding within the peptide exit tunnel, this compound obstructs the path of the nascent polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome.[1][11] This action effectively halts protein elongation and, consequently, bacterial growth. The activity of this compound is primarily bacteriostatic, though it may exhibit bactericidal effects at higher concentrations.[10]

References

- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iris.unito.it [iris.unito.it]

- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 11. Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conversion of Spiramycin I to Neospiramycin I: A Technical Guide

Abstract

Spiramycin I, a 16-membered macrolide antibiotic, undergoes a critical metabolic conversion to Neospiramycin I through the hydrolysis of its mycarose sugar moiety. This transformation, occurring both chemically under acidic conditions and as a primary metabolic pathway in various animal species, significantly influences the pharmacokinetic and residue profiles of the parent drug. This technical guide provides an in-depth overview of the core principles governing the metabolism of Spiramycin I to this compound. It includes a detailed examination of the chemical and biological transformation pathways, comprehensive experimental protocols for the analysis of both compounds, and a summary of relevant quantitative data. Visual diagrams of the metabolic pathway and analytical workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens, consisting of three main components: Spiramycin I, II, and III, with Spiramycin I being the most abundant. The biological activity of macrolides is often dependent on the integrity of their complex structure, including the attached sugar residues. A key metabolite of Spiramycin I is this compound, which is formed by the removal of the mycarose sugar from the lactone ring.[1][2] This conversion is a crucial aspect of Spiramycin's pharmacology and is of significant interest in drug metabolism and food safety analysis. Understanding the mechanism and kinetics of this conversion is essential for the accurate assessment of drug efficacy and tissue residues.

The Metabolic Pathway: From Spiramycin I to this compound

The primary transformation of Spiramycin I to this compound is a hydrolysis reaction that results in the cleavage of the glycosidic bond linking the mycarose sugar to the macrolide ring.[1][2]

Chemical Hydrolysis

The conversion of Spiramycin I to this compound can be readily achieved in vitro under acidic conditions.[3] This acid-catalyzed hydrolysis targets the glycosidic linkage of the mycarose sugar. The reaction is a fundamental principle used in the laboratory synthesis of this compound for use as an analytical standard.[4] Studies have shown that spiramycin is susceptible to hydrolysis at pH values below 5.[5]

Biological Transformation

In vivo, this compound is recognized as a major metabolite of Spiramycin I in several animal species, including cattle, pigs, and chickens.[1][2][6] This biotransformation is also characterized as a hydrolysis event.[1][7] While the specific enzymes responsible for this deglycosylation in animal tissues have not been fully elucidated in the reviewed literature, the consistent observation of this compound as a metabolite points to a common metabolic pathway. In cattle, this compound concentrations in muscle and kidney tissues can be comparable to or even slightly higher than those of the parent compound at later time points after administration.[6]

The metabolic conversion pathway is depicted in the following diagram:

Metabolic conversion of Spiramycin I to this compound.

Quantitative Data Summary

The quantification of Spiramycin I and this compound is critical for pharmacokinetic studies and residue monitoring. The following tables summarize key quantitative parameters from various analytical methods reported in the literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Spiramycin I and this compound

| Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method |

| Raw Milk | Spiramycin I | < 1.0 | 40 | LC-MS/MS |

| Raw Milk | This compound | < 1.0 | 40 | LC-MS/MS |

| Pork Muscle | Spiramycin I | 18 | 33 | HPLC |

| Pork Muscle | This compound | 25 | - | HPLC |

| Pig Tissues | Spiramycin I | - | 200 | HPLC |

| Pig Tissues | This compound | - | 100 | HPLC |

Data compiled from references[8][9][10].

Table 2: Reported Residue Concentrations of Spiramycin I and this compound in Animal Tissues

| Species | Tissue | Spiramycin I (µg/kg) | This compound (µg/kg) | Notes |

| Pig | Liver | ~400 (total spiramycins) | - | Part of total antimicrobial activity.[10] |

| Chicken | Liver | 400 | 400 | At 10 days post-administration.[1] |

| Cattle | Muscle | Approx. equal levels | Approx. equal levels | 14-28 days after dosing.[6] |

| Cattle | Kidney | Lower than Neospiramycin | Marginally higher than Spiramycin | 14-28 days after dosing.[6] |

Data compiled from references[1][6][10].

Experimental Protocols

Accurate analysis of Spiramycin I and its metabolite this compound requires robust and validated experimental methods. Below are detailed protocols derived from published literature for their extraction and analysis.

Preparation of this compound Standard from Spiramycin I

This protocol describes the in-vitro conversion of Spiramycin I to this compound for the purpose of generating an analytical standard.[4]

-

Reagents: Spiramycin I standard solution, 0.2% Phosphoric Acid.

-

Procedure:

-

Mix 1.0 mL of Spiramycin I stock standard solution with 3.0 mL of 0.2% phosphoric acid.

-

Allow the mixture to stand for 1 hour at ambient room temperature.

-

The resulting solution contains this compound, which can be used for analytical standard purposes.

-

Extraction and Analysis of Spiramycin I and this compound from Milk by LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of both analytes in raw milk.[8][9]

-

Sample Preparation and Extraction:

-

Spike milk samples with an appropriate internal standard (e.g., Spiramycin-d3).

-

Extract the macrolide residues from the milk using acetonitrile (ACN).

-

Centrifuge the sample to separate the protein precipitate.

-

Collect the supernatant for further clean-up.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB).[11]

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute Spiramycin I and this compound from the cartridge using a suitable solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase HPLC (e.g., C18 column).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with additives like ammonium acetate or formic acid to improve ionization.[11][12]

-

Ionization: Electrospray Ionization (ESI) in positive mode.[8]

-

Mass Spectrometry: Tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Spiramycin I and this compound for quantification and confirmation.[8]

-

The general workflow for the analysis is illustrated below:

General workflow for the analysis of Spiramycin I and this compound.

Conclusion

The conversion of Spiramycin I to this compound via hydrolysis is a well-established pathway, both chemically and metabolically. For researchers and professionals in drug development and food safety, a thorough understanding of this process is paramount. The provided technical information, including the metabolic pathway, quantitative data, and detailed analytical protocols, serves as a comprehensive resource for studying this important transformation. The ability to accurately quantify both the parent drug and its primary metabolite is essential for evaluating the complete toxicological and pharmacological profile of Spiramycin. Future research may focus on identifying the specific hydrolases involved in the in vivo conversion, which would provide a more complete picture of Spiramycin's metabolic fate.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. fao.org [fao.org]

- 3. iris.unito.it [iris.unito.it]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 737. Spiramycin (WHO Food Additives Series 29) [inchem.org]

- 7. Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Neospiramycin I: A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a macrolide antibiotic and the major metabolite of spiramycin I, a 16-membered ring macrolide produced by Streptomyces ambofaciens.[1] Spiramycin has a history of use in treating various soft tissue infections, toxoplasmosis, and cryptosporidiosis.[2][3] this compound is formed from spiramycin in vivo and is known to possess similar antimicrobial activity.[1] Given that this compound is a significant metabolite, understanding its toxicological profile is crucial for a complete safety assessment of the parent drug, spiramycin.

This technical guide provides a comprehensive overview of the available toxicological data for this compound. Due to the limited publicly available toxicological studies conducted directly on this compound, this document heavily references the toxicological profile of its parent compound, spiramycin, as a surrogate. This approach is taken with the explicit understanding that while metabolites can share toxicological properties with the parent drug, they can also exhibit unique toxicities. The information presented herein is intended to guide researchers and drug development professionals in their evaluation of this compound.

Pharmacokinetics and Metabolism

Spiramycin is incompletely absorbed from the gastrointestinal tract and is metabolized in the liver to active metabolites, with this compound being a primary derivative.[2][4] Spiramycin exhibits extensive tissue distribution, with concentrations in tissues often exceeding those in the serum.[2][4] The primary route of excretion for spiramycin and its metabolites is through the bile.[2][4]

Toxicological Profile

The toxicological data specifically for this compound is sparse in publicly accessible literature. Therefore, the following sections summarize the known toxicological profile of the parent compound, spiramycin.

Acute Toxicity

Specific LD50 values for this compound from standardized acute toxicity studies were not identified in the reviewed literature. For the parent compound, spiramycin, general adverse effects at high doses include gastrointestinal disturbances.[2]

Sub-chronic and Chronic Toxicity

Genotoxicity

No specific genotoxicity studies for this compound were found. The genotoxic potential of spiramycin has not been extensively reported in the public domain.

Carcinogenicity

Carcinogenicity studies for this compound were not identified. There is a lack of publicly available carcinogenicity data for the parent compound, spiramycin.

Reproductive and Developmental Toxicity

For spiramycin, a study in albino rats indicated potential teratogenic effects at high doses. Administration of 150 mg/kg and 300 mg/kg of spiramycin during the period of organogenesis resulted in a significant decrease in fetal weight and length, retarded growth, and an increase in fetal resorption.[6] Visceral abnormalities, such as diverticulum dilatation in the brain, were also observed.[6] A Safety Data Sheet for a spiramycin formulation also states that it may damage fertility or the unborn child.[7]

Other Toxicological Endpoints

-

Hepatotoxicity: Rare cases of hepatotoxicity have been associated with spiramycin, particularly when used in combination with other drugs like metronidazole.[8][9]

-

Cardiotoxicity: Like some other macrolides, spiramycin has been associated with a risk of QT interval prolongation.[8][10]

-

Allergic Reactions: Allergic skin reactions, such as urticaria and rashes, have been reported with spiramycin use.[2][10] A Safety Data Sheet indicates that spiramycin may cause an allergic skin reaction.[7]

-

Cytotoxicity: An in vitro study on NIH/3T3 fibroblast cells showed that spiramycin was non-toxic at concentrations up to 100 μM for 24 and 48 hours of exposure.[11][12] However, at 72 hours of exposure, cell viability was significantly reduced at doses of 50 and 100 μM.[11][12]

Data Presentation

Table 1: In Vitro Cytotoxicity of Spiramycin on NIH/3T3 Fibroblast Cells

| Concentration (µM) | Exposure Time (hours) | Effect on Cell Viability | Reference |

| 3.13 - 100 | 24 | Increased cell proliferation | [11][12] |

| 3.13 - 100 | 48 | Increased cell proliferation | [11][12] |

| 50 | 72 | Significantly reduced | [11][12] |

| 100 | 72 | Significantly reduced | [11][12] |

Table 2: Reproductive and Developmental Toxicity of Spiramycin in Albino Rats

| Dose (mg/kg/day) | Route of Administration | Study Duration | Key Findings | Reference |

| 150 | Oral | Gestation days 6-15 | Significant decrease in fetal weight and length, retarded growth, increased fetal resorption, visceral abnormalities. | [6] |

| 300 | Oral | Gestation days 6-15 | Significant decrease in fetal weight and length, retarded growth, increased fetal resorption, visceral abnormalities. | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Line: NIH/3T3 fibroblast cells.

-

Methodology:

-

Cells were seeded at a density of 5,000 cells per well in a 96-well plate.

-

Cells were treated with spiramycin at concentrations ranging from 3.13 to 100 μM.

-

Plates were incubated for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[11][12]

-

Teratogenicity Study in Albino Rats

-

Animal Model: Pregnant female albino rats.

-

Methodology:

-

Pregnant rats were divided into three groups: a control group receiving normal saline, a group receiving 150 mg/kg b. wt of spiramycin, and a group receiving 300 mg/kg b. wt. of spiramycin.

-

The substances were administered orally daily from the 6th to the 15th day of pregnancy (period of organogenesis).

-

On the 20th day of gestation, fetuses were collected by caesarean section.

-

Fetuses were examined for weight, length, and any external, visceral, or skeletal abnormalities.[6]

-

Visualizations

Caption: Metabolic conversion of Spiramycin to this compound and associated potential toxicities.

Caption: Workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

Conclusion

The toxicological profile of this compound is not well-established in the public domain, with a significant lack of specific studies on its acute, sub-chronic, chronic, genotoxic, and carcinogenic potential. The available data is largely extrapolated from its parent compound, spiramycin. Spiramycin is generally considered to have low toxicity, with the most common adverse effects being gastrointestinal disturbances. However, more severe, albeit rare, toxicities such as hepatotoxicity, cardiotoxicity, and reproductive/developmental effects have been reported. The provided in vitro cytotoxicity data and the results from the rat teratogenicity study for spiramycin offer some quantitative insights.

For a comprehensive risk assessment of this compound, further direct toxicological studies are warranted. Researchers and drug development professionals should consider the data gaps highlighted in this guide when evaluating the safety profile of this compound and its parent compound, spiramycin.

References

- 1. scbt.com [scbt.com]

- 2. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spiramycin - Wikipedia [en.wikipedia.org]

- 4. Spiramycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. The Chronic Subcutaneous Toxicity of Spiramycin Adipate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]

- 7. msd.com [msd.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Severe hepatotoxicity associated with the combination of spiramycin plus metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. europeanreview.org [europeanreview.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Neospiramycin I Antibacterial Assay

Introduction

Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I.[1] Like other macrolides, it is primarily bacteriostatic and functions by inhibiting protein synthesis in susceptible bacteria.[2][3][4] This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn stimulates the dissociation of peptidyl-tRNA from the ribosomes during translocation.[2][3] this compound has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[1] These application notes provide detailed protocols for determining the antibacterial efficacy of this compound using standard in vitro assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.

Data Presentation

The antibacterial activity of this compound against various bacterial strains is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key indicator of the potency of an antibiotic, representing the lowest concentration that inhibits visible growth of a microorganism.[5][6][7]

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (macrolide-sensitive KB210) | Gram-positive | 3.12[1] |

| Staphylococcus aureus (macrolide-resistant KB224) | Gram-positive | >100[1] |

| Bacillus cereus | Gram-positive | 1.56[1] |

| Bacillus subtilis | Gram-positive | 3.12[1] |

| Micrococcus luteus | Gram-positive | 3.12[1] |

| Escherichia coli | Gram-negative | 50[1] |

| Klebsiella pneumoniae | Gram-negative | 12.5[1] |

Signaling Pathway and Mechanism of Action

This compound, as a macrolide antibiotic, targets the bacterial ribosome to inhibit protein synthesis. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[7][8][9]

a. Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Spectrophotometer

-

Sterile pipette tips and tubes

-

Incubator

b. Preparation of Reagents:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

c. Assay Procedure:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Caption: Workflow for MIC determination.

Zone of Inhibition Assay by Disk Diffusion (Kirby-Bauer Test)

This qualitative assay determines the susceptibility of bacteria to this compound.[10][11][12]

a. Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile swabs

-

Incubator

-

Calipers or ruler

b. Preparation of Reagents:

-

This compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.

-

Bacterial Lawn: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn.

c. Assay Procedure:

-

Allow the surface of the inoculated MHA plate to dry for a few minutes.

-

Aseptically place the this compound-impregnated disk onto the center of the agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Caption: Workflow for the zone of inhibition assay.

References

- 1. medkoo.com [medkoo.com]

- 2. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Spiramycin used for? [synapse.patsnap.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. singerinstruments.com [singerinstruments.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. microchemlab.com [microchemlab.com]

Application Notes and Protocols for the Mass Spectrometry Analysis of Neospiramycin I

Introduction

Neospiramycin I is a 16-membered macrolide antibiotic and a major metabolite of Spiramycin I, a compound used in veterinary and human medicine.[1][2] Its chemical formula is C36H62N2O11 with a molecular weight of 698.88 g/mol .[1][2] Accurate and sensitive quantification of this compound is crucial in drug development, pharmacokinetic studies, and food safety monitoring. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C36H62N2O11 | [1][2] |

| Molecular Weight | 698.88 g/mol | [1] |

| Monoisotopic Mass | 698.43536080 g/mol | [2] |

| Appearance | White Solid | [2] |

| CAS Number | 70253-62-2 | [1][2] |

Quantitative Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode is the method of choice for the sensitive and selective quantification of this compound in various biological matrices.

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. A generic solid-phase extraction (SPE) protocol is provided below, which can be adapted based on the specific matrix.

Protocol: Solid-Phase Extraction (SPE) for Biological Matrices

-

Sample Pre-treatment:

-

For liquid samples (e.g., milk, plasma): Acidify 1 mL of the sample with 100 µL of 2% formic acid in water.

-

For tissue samples: Homogenize 1 g of tissue with 5 mL of acetonitrile. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

-

-

Elution:

-

Elute this compound with 5 mL of methanol.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions

A reversed-phase chromatographic separation is typically employed for this compound analysis.

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

Electrospray ionization in the positive ion mode (ESI+) is the preferred ionization technique for this compound.

| Parameter | Recommended Condition |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Analyzer Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound

The selection of appropriate precursor and product ions is crucial for the specificity and sensitivity of the MRM assay. Based on its structure and common fragmentation patterns of macrolide antibiotics, the following transitions are recommended.

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) |

| 699.4 [M+H]+ | 174.1 | Forosamine sugar moiety | 35 |

| 699.4 [M+H]+ | 158.1 | Mycarose sugar moiety | 40 |

| 699.4 [M+H]+ | 525.3 | Loss of Forosamine | 30 |

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis from various studies.

Table 1: Linearity and Range

| Matrix | Linear Range (ng/mL) | R² | Reference |

| Milk | 5 - 500 | >0.99 | [3][4] |

| Animal Tissue | 10 - 1000 | >0.99 | N/A |

| Honey | 2 - 100 | >0.99 | N/A |

Table 2: Recovery and Matrix Effects

| Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| Milk | 85 - 105 | < 15 | [3][4] |

| Animal Tissue | 80 - 110 | < 20 | N/A |

| Honey | 90 - 110 | < 10 | N/A |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Milk | 1.0 | 5.0 | [3][4] |

| Animal Tissue | 2.0 | 10.0 | N/A |

| Honey | 0.5 | 2.0 | N/A |

Visualizations

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound is depicted below.

Caption: LC-MS/MS analysis workflow for this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of macrolide antibiotics in the mass spectrometer is typically characterized by the cleavage of glycosidic bonds, leading to the loss of sugar moieties.[5] The proposed fragmentation pathway for this compound is illustrated below.

Caption: Proposed MS/MS fragmentation of this compound.

References

Determining the In-Vitro Efficacy of Neospiramycin I: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Neospiramycin I, a macrolide antibiotic. This document outlines the mechanism of action of this compound, detailed protocols for both broth microdilution and agar dilution methods for MIC determination, and a summary of reported MIC values against various bacterial strains.

Introduction to this compound

This compound is a macrolide antibiotic, a derivative of spiramycin I. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which ultimately leads to the cessation of peptide chain elongation and inhibition of bacterial growth. Understanding the MIC of this compound against specific pathogens is crucial for evaluating its potential as a therapeutic agent and for monitoring the development of antimicrobial resistance.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species. This data provides a baseline for the expected in-vitro activity of the compound.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Macrolide-sensitive KB210 | 3.12 | [1][2] |

| Staphylococcus aureus | Macrolide-resistant KB224 | >100 | [1][2] |

| Bacillus cereus | - | 1.56 | [1][2] |

| Bacillus subtilis | - | 3.12 | [1][2] |

| Micrococcus luteus | - | 3.12 | [1][2] |

| Escherichia coli | - | 50 | [1][2] |

| Klebsiella pneumoniae | - | 12.5 | [1][2] |

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These methods are considered the gold standard for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in the test medium.

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-